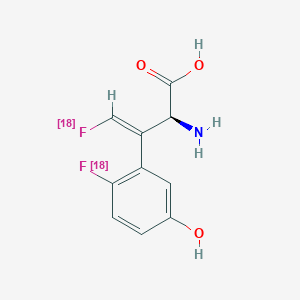
6-Fluoro-beta-fluoromethylene-3-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-beta-fluoromethylene-3-tyrosine (FFMT) is a novel amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug development and medical research. FFMT is a fluorinated tyrosine analogue that has been shown to exhibit promising pharmacological properties, including antitumor and antiviral activities. In
Applications De Recherche Scientifique
6-Fluoro-beta-fluoromethylene-3-tyrosine has been shown to exhibit promising anticancer and antiviral activities. In vitro studies have demonstrated that 6-Fluoro-beta-fluoromethylene-3-tyrosine inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-Fluoro-beta-fluoromethylene-3-tyrosine has also been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and Zika virus. Additionally, 6-Fluoro-beta-fluoromethylene-3-tyrosine has been investigated for its potential use as a molecular imaging agent for positron emission tomography (PET) imaging.
Mécanisme D'action
The mechanism of action of 6-Fluoro-beta-fluoromethylene-3-tyrosine is not fully understood. However, studies have suggested that 6-Fluoro-beta-fluoromethylene-3-tyrosine may exert its anticancer and antiviral activities through multiple pathways. 6-Fluoro-beta-fluoromethylene-3-tyrosine has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. 6-Fluoro-beta-fluoromethylene-3-tyrosine has also been shown to inhibit viral entry and replication by interfering with viral attachment and fusion.
Biochemical and Physiological Effects
6-Fluoro-beta-fluoromethylene-3-tyrosine has been shown to exhibit low toxicity in vitro and in vivo. In animal studies, 6-Fluoro-beta-fluoromethylene-3-tyrosine has been well-tolerated and did not cause any significant adverse effects. 6-Fluoro-beta-fluoromethylene-3-tyrosine has also been shown to have good pharmacokinetic properties, including high bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Fluoro-beta-fluoromethylene-3-tyrosine is its potential as a novel therapeutic agent for cancer and viral infections. 6-Fluoro-beta-fluoromethylene-3-tyrosine has also been investigated for its potential use as a molecular imaging agent for PET imaging. However, one of the limitations of 6-Fluoro-beta-fluoromethylene-3-tyrosine is its complex synthesis method, which may limit its scalability for large-scale production.
Orientations Futures
There are several future directions for 6-Fluoro-beta-fluoromethylene-3-tyrosine research. One possible direction is to investigate the mechanism of action of 6-Fluoro-beta-fluoromethylene-3-tyrosine in more detail to better understand its anticancer and antiviral activities. Another direction is to optimize the synthesis method of 6-Fluoro-beta-fluoromethylene-3-tyrosine to improve its scalability for large-scale production. Additionally, further studies are needed to evaluate the safety and efficacy of 6-Fluoro-beta-fluoromethylene-3-tyrosine in animal models and human clinical trials. Finally, 6-Fluoro-beta-fluoromethylene-3-tyrosine may have potential applications in other areas, such as neurodegenerative diseases and metabolic disorders, which could be explored in future research.
Méthodes De Synthèse
6-Fluoro-beta-fluoromethylene-3-tyrosine can be synthesized through a multistep process starting with the protection of the phenolic hydroxyl group of tyrosine. The protected tyrosine is then reacted with ethyl chloroformate to form the corresponding carbamate. The carbamate is then fluorinated using a fluorinating reagent, such as diethylaminosulfur trifluoride (DAST), to form the 6-Fluoro-beta-fluoromethylene-3-tyrosine precursor. Finally, the precursor is deprotected to yield 6-Fluoro-beta-fluoromethylene-3-tyrosine.
Propriétés
Numéro CAS |
145682-70-8 |
|---|---|
Nom du produit |
6-Fluoro-beta-fluoromethylene-3-tyrosine |
Formule moléculaire |
C11 H13 N3 |
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
(E,2S)-2-amino-4-(18F)fluoranyl-3-(2-(18F)fluoranyl-5-hydroxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C10H9F2NO3/c11-4-7(9(13)10(15)16)6-3-5(14)1-2-8(6)12/h1-4,9,14H,13H2,(H,15,16)/b7-4+/t9-/m0/s1/i11-1,12-1 |
Clé InChI |
WAQMODSFBZJPLN-VYJRBEPVSA-N |
SMILES isomérique |
C1=CC(=C(C=C1O)/C(=C\[18F])/[C@@H](C(=O)O)N)[18F] |
SMILES |
C1=CC(=C(C=C1O)C(=CF)C(C(=O)O)N)F |
SMILES canonique |
C1=CC(=C(C=C1O)C(=CF)C(C(=O)O)N)F |
Synonymes |
6-fluoro-beta-fluoromethylene-3-tyrosine 6-fluoro-beta-fluoromethylene-3-tyrosine, 18F-labeled, (D)-isomer 6-fluoro-beta-fluoromethylene-3-tyrosine, 18F-labeled, (DL)-isomer 6-fluoro-beta-fluoromethylene-m-tyrosine FFMMT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)

![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)








![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)
![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)